molecular formula C4H4O B073955 3-Butyn-2-one CAS No. 1423-60-5

3-Butyn-2-one

Cat. No.: B073955
CAS No.: 1423-60-5
M. Wt: 68.07 g/mol
InChI Key: XRGPFNGLRSIPSA-UHFFFAOYSA-N
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Description

3-Butyn-2-one, also known as methyl ethynyl ketone, is an organic compound with the molecular formula C4H4O. It is a clear, colorless to yellow liquid with a penetrating odor and is chemically reactive. This compound is notable for its triple bond and carbonyl group, making it a versatile intermediate in organic synthesis .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It has been found to undergo asymmetric double-Michael reaction with ortho-tosylamidophenyl malonate catalyzed by chiral aminophosphines to yield indolines . This suggests that 3-Butyn-2-one can interact with enzymes and other biomolecules in a biochemical context.

Molecular Mechanism

It is known to participate in conjugate arylation mediated by gallium (III) chloride leading to (E)-α,β-unsaturated ketones . This suggests that this compound may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butyn-2-one can be synthesized through various methods. One common method involves the oxidation of 3-butyn-2-ol using manganese dioxide in dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic dehydrogenation of 3-butyn-2-ol. This process involves passing the alcohol over a catalyst at elevated temperatures to achieve the desired ketone .

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Manganese Dioxide: Used for oxidation reactions.

    Chiral Aminophosphines: Catalysts for asymmetric double-Michael reactions.

    Hydride Donors: Used in reduction reactions.

Major Products

Scientific Research Applications

3-Butyn-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl Propiolate: Another electron-deficient alkyne with similar reactivity.

    Dimethyl Acetylenedicarboxylate: Known for its strong electrophilic nature.

    Ethyl Propiolate: Shares similar chemical properties and reactivity patterns.

Uniqueness

3-Butyn-2-one is unique due to its combination of a triple bond and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its ability to undergo asymmetric double-Michael reactions with high stereoselectivity sets it apart from other similar compounds .

Properties

IUPAC Name

but-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O/c1-3-4(2)5/h1H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGPFNGLRSIPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074521
Record name 3-Butyn-2-one
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Molecular Weight

68.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423-60-5
Record name 3-Butyn-2-one
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URL https://commonchemistry.cas.org/detail?cas_rn=1423-60-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name But-3-yn-2-one
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Record name 3-Butyn-2-one
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Record name But-3-yn-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Butyn-2-one?

A1: this compound has a molecular formula of C4H4O and a molecular weight of 68.07 g/mol. []

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include Mass Spectrometry (MS), 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. High-Resolution Mass Spectrometry (HRMS) analyses have also been used to confirm the structures of products derived from reactions involving this compound. []

Q3: How stable is this compound and what methods are available for its preparation?

A3: this compound is considered an unstable ketone. [] One method for its preparation involves treating its corresponding acetal with anhydrous iron (III) chloride suspended on dry silica. []

Q4: What is the typical reactivity of this compound with amines?

A4: this compound commonly undergoes conjugate addition reactions with amines. For example, it reacts with alicyclic amines to form enamines. [] This reaction is influenced by the basicity of the amine, with higher basicity leading to increased reactivity. []

Q5: How does water influence the reactivity of this compound with anilines?

A5: Water has been shown to significantly enhance the rate of conjugate addition of this compound to anilines. This effect is attributed to water's role as a solvent, increasing the reaction rate by a factor of 45 to 200 compared to other media. []

Q6: Can this compound be used to synthesize heterocyclic compounds?

A6: Yes, this compound serves as a versatile building block for various heterocycles. It reacts with ortho-substituted anilines to yield quinoline derivatives. [] Furthermore, it participates in reactions leading to the formation of 1H-1,2-benzodiazepine derivatives, such as when reacted with tropone tosylhydrazone sodium salt. []

Q7: How does the reactivity of this compound differ towards borane anions compared to other alkynes?

A7: Unlike terminal alkynes that typically undergo monocarbon insertion reactions with borane anions, this compound, being a polarized terminal alkyne, exhibits a unique reactivity. It reacts with the arachno-6,8-C2B7H12- anion to yield a new class of arachno-tricarbaboranes with the general formula arachno-6-(RCH2)-5,6,7-C3B7H12. []

Q8: What are the applications of this compound in organic synthesis?

A8: this compound is employed in various synthetic transformations. For instance, it can be used in the synthesis of trans-fused bicyclic compounds through a double Michael reaction with tethered carbon acids. [] It also serves as a starting material in the synthesis of zaragozic acids A and C, potent squalene synthase inhibitors. []

Q9: Can this compound be used in the synthesis of polymers?

A9: Yes, copolymerization of acetylene with this compound yields new cyclooctatetraene derivatives. [] This demonstrates the potential of this compound in polymer chemistry.

Q10: Does this compound exhibit any biological activity?

A10: Research suggests that this compound possesses nematicidal activity. It displays potent effects against the root-knot nematode Melodogyne incognita. [] The presence of the electron-withdrawing carbonyl group conjugated to the alkyne triple bond significantly contributes to its nematicidal properties. []

Q11: How does the structure of this compound relate to its nematicidal activity?

A11: The conjugation of the electron-withdrawing carbonyl group to the alkyne triple bond plays a crucial role in the nematicidal activity of this compound. This structural feature likely enhances its reactivity with biological targets within the nematode. []

Q12: What is known about the metabolic fate of this compound in biological systems?

A12: Studies have focused on the reductive metabolism of 4-phenyl-3-butyn-2-one (PBYO), a derivative of this compound, in rat liver preparations. [, ] Both the triple bond and the carbonyl group of PBYO are susceptible to reduction by enzymes present in rat liver microsomes and cytosol. [, ]

Q13: Are there any studies exploring the use of this compound in reactions involving catalysts?

A13: Yes, this compound has been investigated in various catalytic reactions. For instance, it serves as a substrate in the synthesis of 1,4-diaryl-3-butyn-2-ones through palladium-catalyzed carbonylative coupling with benzyl chlorides. [] Additionally, its reaction with benzyl azide in the presence of a copper(I) catalyst, commonly referred to as a “click reaction,” has been studied using microcalorimetry to understand the reaction kinetics and thermodynamics. []

Q14: Have there been any computational studies on the reactivity of this compound?

A14: Density functional theory (DFT) calculations have been employed to elucidate the mechanism of rearrangement reactions involving this compound. These calculations provided insights into the molecular energy and atomic charge distributions, supporting the proposed reaction pathway leading to the formation of benzoxazole derivatives. []

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